molecular formula C13H10ClFN2O2 B2701016 6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide CAS No. 1096989-92-2

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2701016
CAS No.: 1096989-92-2
M. Wt: 280.68
InChI Key: SJORGUKVDVSTKH-UHFFFAOYSA-N
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Description

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a fluoro group at the 3rd position, and a methoxy group at the 4th position of the phenyl ring The carboxamide group is attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with 3-fluoro-4-methoxyaniline in the presence of a base such as triethylamine to yield the desired carboxamide.

Reaction Scheme:

  • 6-chloronicotinic acid + thionyl chloride → 6-chloronicotinoyl chloride
  • 6-chloronicotinoyl chloride + 3-fluoro-4-methoxyaniline + triethylamine → this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (e.g., room temperature).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., reflux).

Major Products Formed

    Substitution Reactions: Substituted pyridine carboxamides with different nucleophiles.

    Oxidation Reactions: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction Reactions: Aminated derivatives of the original compound.

Scientific Research Applications

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to investigate its biological activity, such as its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be employed as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular target. The carboxamide group can form hydrogen bonds with the target protein, enhancing its inhibitory or activating effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-fluorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific combination of substituents on the phenyl and pyridine rings. The presence of both fluoro and methoxy groups on the phenyl ring, along with the chloro group on the pyridine ring, imparts distinct chemical and biological properties to the compound. This unique structure can result in different reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-19-11-4-3-9(6-10(11)15)17-13(18)8-2-5-12(14)16-7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORGUKVDVSTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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